Cas no 444-03-1 (3-fluoro-2,4,6-trimethylaniline)
3-fluoro-2,4,6-trimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-2,4,6-trimethylaniline
- NSC10360
- CTK4I8172
- AR-1F3227
- 3-fluoro-2,4,6-trimethyl-aniline
- 2-Amino-4-fluor-mesitylen
- 3-Fluor-2,4,6-trimethyl-anilin
- AC1L5CBF
- AC1Q4N6J
- AG-K-91453
- 444-03-1
- DB-331265
- NSC-10360
- 3-FLUORO-2,4,6-TRIMETHYLBENZENAMINE
- EN300-1121630
- DTXSID20278860
-
- Inchi: 1S/C9H12FN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3
- InChI Key: SEZWYQMAOWQOJD-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=C(C)C(=C1C)N
Computed Properties
- Exact Mass: 153.09546
- Monoisotopic Mass: 153.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.058
- Boiling Point: 236.1°C at 760 mmHg
- Flash Point: 110.6°C
- Refractive Index: 1.533
- PSA: 26.02
- LogP: 2.91430
3-fluoro-2,4,6-trimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1121630-0.05g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1121630-0.1g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1121630-0.25g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1121630-0.5g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1121630-1.0g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1121630-2.5g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1121630-5.0g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1121630-10.0g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1121630-1g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1121630-5g |
3-fluoro-2,4,6-trimethylaniline |
444-03-1 | 95% | 5g |
$3065.0 | 2023-10-27 |
3-fluoro-2,4,6-trimethylaniline Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-fluoro-2,4,6-trimethylaniline
3-Fluoro-2,4,6-Trimethylaniline: A Comprehensive Overview
3-Fluoro-2,4,6-trimethylaniline, also known by its CAS number CAS No. 444-03-1, is a versatile aromatic amine compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorine atom at the 3-position and methyl groups at the 2, 4, and 6 positions on the aniline ring. The combination of electron-withdrawing fluorine and electron-donating methyl groups creates a compound with interesting electronic properties, making it valuable for both academic research and industrial applications.
The synthesis of 3-fluoro-2,4,6-trimethylaniline typically involves multi-step organic reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yield. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the aromatic ring with high precision. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of physical properties, 3-fluoro-2,4,6-trimethylaniline exhibits a melting point of approximately 78°C and is sparingly soluble in water. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent findings suggesting that it maintains structural integrity under moderate reaction conditions.
The applications of 3-fluoro-2,4,6-trimethylaniline span across multiple disciplines. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas. For example, recent studies have highlighted its potential as a precursor for drugs acting on the central nervous system. Additionally, in materials science, this compound is used as a building block for advanced polymers and coatings due to its ability to form stable aromatic systems.
In the realm of catalysis, 3-fluoro-2,4,6-trimethylaniline has shown promise as a ligand in transition metal catalysts. Its ability to coordinate with metal centers enhances catalytic activity in reactions such as alkene hydrogenation and cross-coupling processes. Researchers have reported improved selectivity and turnover numbers when using this compound compared to traditional ligands.
From an environmental standpoint, understanding the fate and transport of 3-fluoro-2,4,6-trimethylaniline in natural systems is crucial for risk assessment. Recent studies have investigated its biodegradation pathways under aerobic conditions, revealing that microbial communities can metabolize this compound efficiently under certain conditions. However, further research is needed to evaluate its long-term persistence in aquatic environments.
In conclusion, 3-fluoro-2,4,6-trimethylaniline (CAS No. 444-03-1) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure lends itself to innovative uses in drug development and catalysis while ongoing research continues to uncover new insights into its properties and environmental behavior.
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